molecular formula C9H12N2O B2379896 3-Cyclobutoxy-6-methylpyridazine CAS No. 2202325-55-9

3-Cyclobutoxy-6-methylpyridazine

Cat. No.: B2379896
CAS No.: 2202325-55-9
M. Wt: 164.208
InChI Key: GTOYVFIKPAZHRG-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-6-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes a cyclobutoxy group and a methyl group attached to the pyridazine ring, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-6-methylpyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclobutoxy is coupled with a halogenated pyridazine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-6-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclobutoxy-6-chloropyridazine
  • 3-Cyclobutoxy-6-ethylpyridazine
  • 3-Cyclobutoxy-6-phenylpyridazine

Uniqueness

Compared to similar compounds, 3-Cyclobutoxy-6-methylpyridazine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The cyclobutoxy group also adds to its distinctiveness by providing steric hindrance and electronic effects that can affect its interactions with other molecules .

Properties

IUPAC Name

3-cyclobutyloxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-6-9(11-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOYVFIKPAZHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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